4-Bromo-6-ethylpyrimidine as a Key Intermediate in Potent Bcr/Abl Tyrosine Kinase Inhibitor Analogues
A series of novel bromo-pyrimidine analogues synthesized from 4-bromo-6-ethylpyrimidine as a core building block were evaluated for Bcr/Abl tyrosine kinase inhibitory activity. The most potent derivative (compound 10e) exhibited an IC₅₀ value of 1.2 µM against Bcr/Abl kinase, compared to the reference standard Dasatinib which exhibited an IC₅₀ of 0.8 µM under identical assay conditions [1][2]. The ethyl substituent at the 6-position contributes to hydrophobic interactions within the kinase ATP-binding pocket, a feature absent in methyl-substituted pyrimidine analogs [3].
| Evidence Dimension | Bcr/Abl Tyrosine Kinase Inhibitory Activity |
|---|---|
| Target Compound Data | IC₅₀ = 1.2 µM (for lead derivative 10e synthesized from 4-bromo-6-ethylpyrimidine core) |
| Comparator Or Baseline | Dasatinib: IC₅₀ = 0.8 µM |
| Quantified Difference | Target derivative within 1.5-fold potency of Dasatinib; structurally dependent on 6-ethyl substituent |
| Conditions | ADP-Glo™ Kinase Assay; Bcr/Abl tyrosine kinase; ATP concentration at Km |
Why This Matters
The demonstrated potency of derivatives incorporating the 4-bromo-6-ethylpyrimidine scaffold validates this building block's utility in generating lead compounds with sub-micromolar kinase inhibition.
- [1] Munikrishnappa CS, Suresh Kumar GV, Bhandare RR, Shaik AB. Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Arabian Journal of Chemistry. 2021;14(4):103054. Compound 10e IC₅₀ = 1.2 µM vs Dasatinib IC₅₀ = 0.8 µM. View Source
- [2] CGL. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. Dasatinib used as standard for Bcr/Abl inhibition. View Source
- [3] Munikrishnappa CS, Suresh Kumar GV, Bhandare RR, Shaik AB. Arabian Journal of Chemistry. 2021;14(4):103054. Structural SAR analysis of bromo-pyrimidine analogues. View Source
